6-(4-Fluorophenyl)-3-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(4-Fluorophenyl)-3-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 4-fluorophenyl group at position 6 and an imidazo[1,2-a]pyridine-linked thioether moiety at position 2. The 4-fluorophenyl group enhances metabolic stability and bioavailability through fluorine’s electronegativity and lipophilicity, while the imidazo[1,2-a]pyridine fragment may contribute to binding interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN6S/c20-14-6-4-13(5-7-14)16-8-9-18-22-23-19(26(18)24-16)27-12-15-11-25-10-2-1-3-17(25)21-15/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZMSBYLWIUJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSC3=NN=C4N3N=C(C=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the core triazolo[4,3-b]pyridazine structure. This can be achieved through cyclization reactions involving hydrazine and appropriate precursors. The fluorophenyl group is introduced through electrophilic aromatic substitution reactions, while the imidazo[1,2-a]pyridin moiety is often added via nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Large-scale production also involves the use of automated synthesis equipment and rigorous quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.
Medicine: Preliminary studies suggest its potential use in therapeutic applications, particularly in the treatment of certain diseases.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, while the imidazo[1,2-a]pyridin moiety may interact with enzymes or other biological molecules. The exact pathways and targets are still under investigation, but initial studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Key Observations :
- The target compound’s imidazo[1,2-a]pyridine-thioether substituent distinguishes it from analogs with simpler aryl or pyridinyl groups (e.g., furan or methoxyphenyl in ). This may enhance binding to hydrophobic pockets in biological targets.
- Synthetic routes for triazolo-pyridazines commonly involve hydrazine hydrate cyclization (as in ) or POCl3-mediated chlorination (e.g., ). The imidazo-pyridine moiety likely requires additional coupling steps.
Pharmacological Activity Comparisons
Key Observations :
- The 4-fluorophenyl group in the target compound may enhance antifungal/antibacterial activity compared to non-fluorinated analogs (e.g., MIC values in ). Fluorine’s electron-withdrawing effects can improve membrane penetration.
- Imidazo-pyridine derivatives (e.g., compound 8p in ) show potent antiparasitic activity, suggesting the target compound may also exhibit antiprotozoal effects.
Physicochemical and Spectral Comparisons
Table 3: Spectral and Physical Properties
Key Observations :
Biological Activity
The compound 6-(4-Fluorophenyl)-3-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a complex heterocyclic structure that has garnered attention for its potential biological activities. Characterized by a unique combination of triazole and imidazole moieties, this compound may exhibit a range of pharmacological effects, particularly in the fields of oncology and infectious diseases.
Structural Features
This compound possesses several notable structural features:
- Molecular Formula : C19H13FN6S
- Molecular Weight : 376.41 g/mol
- Core Structure : The [1,2,4]triazolo[4,3-b]pyridazine core is fused with an imidazo[1,2-a]pyridine moiety and a 4-fluorophenyl group.
- Thioether Linkage : The presence of a sulfur atom in the thioether linkage enhances the compound's reactivity and potential biological interactions.
Anticancer Properties
Research indicates that compounds containing the triazole moiety often exhibit significant anticancer activities. A study highlighted that derivatives of 1,2,4-triazoles demonstrate effects against various cancer cell lines through mechanisms that may include apoptosis induction and cell cycle arrest . Specifically:
- Compounds similar to This compound have shown promise as PI3Kα inhibitors, which are crucial in cancer signaling pathways .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazole derivatives are known for their effectiveness against bacterial and fungal strains:
- Studies have reported that certain triazole compounds exhibit minimum inhibitory concentrations (MICs) as low as 0.125–8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- The presence of the imidazole ring may further enhance the compound's activity against resistant strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of compounds like This compound . Key factors influencing activity include:
- Substituent Variations : Modifications to the fluorophenyl and imidazole groups can significantly alter pharmacological profiles.
- Linkage Types : The thioether linkage plays a critical role in enhancing reactivity and interaction with biological targets.
Case Studies
Q & A
Q. How can researchers differentiate off-target effects in kinase inhibition studies?
- Methodological Answer :
- Kinase Profiling Panels : Use recombinant kinase assays (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ kinases.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in cell lysates by monitoring protein thermal stability shifts.
- CRISPR Knockout Models : Validate phenotype rescue in target kinase-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
